1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine
Description
1,4,6-Trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 4, and 6, and a 1H-pyrrol-1-yl moiety at position 3 (Figure 1). This structure combines the pyrazolopyridine scaffold—a bicyclic system with demonstrated pharmacological versatility—with substituents that modulate its electronic, steric, and pharmacokinetic properties.
Properties
IUPAC Name |
1,4,6-trimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-8-10(2)14-12-11(9)13(15-16(12)3)17-6-4-5-7-17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQRWTVZJATSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)N3C=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors.
Mode of Action
Pyrrole derivatives have been reported to inhibit various enzymes and receptors, leading to a range of biological activities.
Biological Activity
1,4,6-Trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS Number: 672949-91-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antiviral, and antibacterial properties, supported by recent research findings and case studies.
- Molecular Formula : C13H14N4
- Molecular Weight : 230.28 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core with trimethyl and pyrrole substituents.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of 1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine derivatives.
Key Findings:
- Cytotoxicity : In vitro evaluations demonstrated significant cytotoxic effects against various human cancer cell lines. The compound exhibited IC₅₀ values in the low micromolar range (0.75–4.15 µM) against specific cancer types without affecting normal cells .
| Cell Line | IC₅₀ (µM) | Effects |
|---|---|---|
| Breast Cancer (MCF-7) | 0.75 | Induces apoptosis and inhibits proliferation |
| Lung Cancer (A549) | 2.00 | Inhibits cell growth |
| Colon Cancer (HCT116) | 4.15 | Significant reduction in cell viability |
- In Vivo Studies : The most potent analogues showed efficacy in inhibiting tumor growth in orthotopic breast cancer mouse models without systemic toxicity, indicating a favorable safety profile .
Antiviral Activity
The compound has also been investigated for its antiviral potential. Some derivatives have shown promising results against various viruses.
Research Insights:
- Mechanism of Action : Certain pyrazolo derivatives were effective against the influenza virus and exhibited higher potency than standard antiviral drugs like Ribavirin .
| Virus Type | Compound Tested | EC₅₀ (µM) | Comparison to Standard |
|---|---|---|---|
| Influenza | Pyrazolo Derivative | 0.20 | Superior to Ribavirin |
| Hepatitis C | Pyrazole Hybrid | 6.7 | High selectivity index |
Antibacterial Activity
The antibacterial properties of this compound class have also been explored, showing effectiveness against several bacterial strains.
Notable Results:
- Broad-Spectrum Activity : Various derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazolo scaffold can enhance potency and selectivity.
SAR Insights:
- Substituent Effects : The presence of alkylaminoethyl groups significantly increased antiproliferative activity .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine and its derivatives. Investigations into combination therapies with existing anticancer and antiviral agents are particularly promising.
Comparison with Similar Compounds
Key Structural Features:
- N1-Methylation : Stabilizes the 1H-tautomer, which is often pharmacologically preferred over the 2H-isomer .
- C3-Pyrrole Substituent: Provides a planar aromatic system capable of π-π stacking and hydrogen-bond donor/acceptor interactions .
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula (C14H16N4).
Key Findings:
Substituent Position Dictates Activity :
- C3 Modifications : The target compound’s C3-pyrrole group contrasts with APcK110’s 4-fluorophenyl, which is critical for Kit kinase binding . Pyrrole’s smaller size and hydrogen-bonding capacity may redirect selectivity toward CDKs or other ATP-binding targets .
- N1 Methylation : Unlike Compound 31 (N1-H), the target’s N1-methyl group may reduce hydrogen-bonding with kinase catalytic domains, as seen in FGFR inhibitors where N-methylation erodes activity .
Lipophilicity vs.
Antimalarial Potential: Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., CN at C5) show anti-Plasmodium activity . The target compound lacks such groups, suggesting divergent therapeutic applications.
Q & A
What are the common synthetic routes for 1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine derivatives?
Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted pyrazole or pyridine precursors. Key steps include:
- Condensation reactions : For example, reacting 4-chloro-1H-pyrazolo[3,4-b]pyridine with aldehydes or amines under acidic conditions (e.g., p-toluenesulfonic acid in n-butanol) to introduce substituents .
- Cyclization : Using β-ketoesters or α,β-unsaturated carbonyl compounds with 5-aminopyrazoles to form the fused pyrazolopyridine core .
- Functionalization : Post-cyclization modifications, such as Mannich-type reactions or palladium-catalyzed cross-coupling (e.g., Suzuki reactions), to add aryl or alkyl groups .
Critical parameters include solvent choice (e.g., toluene, DMF), catalysts (e.g., Pd(PPh₃)₄), and temperature control (reflux or microwave-assisted heating) .
How can computational methods guide the design of pyrazolo[3,4-b]pyridine derivatives with enhanced target specificity?
Advanced Research Question
Methodological Answer:
Computational approaches include:
- Molecular docking : To predict binding modes with targets like c-Met or FGFR kinases. For example, AM1 semi-empirical methods were used to align active compounds with reference structures (e.g., amodiaquine) to identify key pharmacophores .
- QSAR modeling : Utilizing hydrophobic (log P) and steric (Sterimol) parameters to correlate structural features with biological activity. For anti-Leishmania derivatives, QSAR equations highlighted log P and B2 steric parameters as critical .
- Molecular dynamics (MD) simulations : To assess stability of ligand-receptor complexes over time, as demonstrated in studies targeting Lassa virus glycoproteins .
What spectroscopic techniques are essential for characterizing the molecular structure of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, methyl groups at positions 1, 4, and 6 show distinct singlet peaks in ¹H NMR, while pyrrole protons exhibit aromatic splitting patterns .
- X-ray crystallography : Resolves crystal packing and π-π stacking interactions. The title compound’s planar pyrazolopyridine core (r.m.s. deviation = 0.017 Å) and dihedral angle (9.33°) with the phenyl ring were confirmed via single-crystal studies .
- IR and UV-Vis : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) and electronic transitions in the fused heterocyclic system .
What strategies address low yields in multi-step syntheses of pyrazolo[3,4-b]pyridine derivatives?
Advanced Research Question
Methodological Answer:
- Optimized reaction conditions : Use microwave irradiation to accelerate cyclization steps, reducing side reactions .
- Catalyst screening : Chiral Rh(III) complexes (0.05 mol%) enabled gram-scale asymmetric synthesis with >95% enantiomeric excess .
- Purification techniques : Silica gel chromatography with gradient elution (e.g., hexane/EtOAc mixtures) improves isolation of intermediates .
- Protecting group strategies : tert-Butyl groups enhance solubility during coupling reactions, as seen in FGFR inhibitor syntheses .
How do structural modifications impact inhibitory activity against kinases like c-Met or FGFR?
Basic Research Question
Methodological Answer:
- Substituent effects :
- Methyl groups : At positions 1, 4, and 6 enhance metabolic stability but may reduce solubility .
- Pyrrole/phenyl rings : Planar aromatic systems improve π-π stacking with kinase ATP-binding pockets (e.g., FGFR1 IC₅₀ = 12 nM for compound 7n) .
- Sulfonyl or carboxamide groups : Increase hydrogen bonding with catalytic lysine residues (e.g., c-Met inhibition with IC₅₀ = 146 nM) .
- Bioisosteric replacements : Replacing ester groups with bioisosteres (e.g., carbamates) improves pharmacokinetic profiles .
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., H1581 for FGFR1-driven tumors) and protocols (e.g., MTT for viability) to ensure comparability .
- Control compounds : Include reference inhibitors (e.g., BAY 41-2272 for sGC activation) to calibrate activity measurements .
- Meta-analysis : Pool data from multiple studies (e.g., anti-Leishmania IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers .
What role does π-π stacking play in the crystallographic packing of pyrazolo[3,4-b]pyridines?
Advanced Research Question
Methodological Answer:
- Crystal engineering : Offset π-π interactions (face-to-face distance = 3.449 Å) stabilize the lattice, as shown in X-ray studies .
- Impact on solubility : Strong stacking reduces solubility in polar solvents, necessitating co-crystallization with solubilizing agents (e.g., PEG) .
What methodologies are used to assess the pharmacokinetic properties of these derivatives?
Advanced Research Question
Methodological Answer:
- In vitro ADME : Microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability models predict oral bioavailability .
- Log P determination : Shake-flask methods or HPLC-derived retention times quantify hydrophobicity, critical for blood-brain barrier penetration .
- In vivo PK : Rodent studies with LC-MS/MS quantification track plasma half-life and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
